1-Benzyl-3-methylazetidine

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

1-Benzyl-3-methylazetidine (CAS 55702-31-3) is a four-membered nitrogen-containing heterocyclic compound (C11H15N, MW 161.24 g/mol). As a member of the azetidine family, it serves as a versatile synthetic intermediate and a core pharmacophore in drug discovery.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 55702-31-3
Cat. No. B11920687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylazetidine
CAS55702-31-3
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1CN(C1)CC2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
InChIKeyZIWCHAZURPWYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methylazetidine (CAS 55702-31-3): Product Overview for Procurement in Medicinal Chemistry and Chemical Biology


1-Benzyl-3-methylazetidine (CAS 55702-31-3) is a four-membered nitrogen-containing heterocyclic compound (C11H15N, MW 161.24 g/mol) [1]. As a member of the azetidine family, it serves as a versatile synthetic intermediate and a core pharmacophore in drug discovery [2]. Its structural features—a strained azetidine ring and an N-benzyl substituent—confer distinct physicochemical and biological properties that differentiate it from simple amines or larger heterocycles, making it a valuable building block for medicinal chemists exploring novel chemical space .

Why 1-Benzyl-3-methylazetidine (CAS 55702-31-3) Cannot Be Substituted with Generic Azetidines or Other Heterocycles


Generic substitution of 1-Benzyl-3-methylazetidine is not feasible due to the critical influence of its specific N-benzyl and 3-methyl substitution pattern on both chemical reactivity and biological target engagement. The N-benzyl group, a key structural feature, has been shown to enhance binding affinity in related azetidine derivatives through hydrophobic interactions, a property absent in simple N-alkyl or N-H azetidines . Furthermore, the ring strain inherent to the azetidine core (bond angles ~90°) confers unique reactivity compared to more stable, less strained heterocycles like pyrrolidines or piperidines . This specific combination of steric bulk, electronic properties, and ring strain directly impacts the compound's utility as a synthetic intermediate and its potential pharmacological profile, making direct replacement with a generic azetidine or alternative heterocycle unsuitable for achieving consistent experimental outcomes [1].

Quantitative Differentiation of 1-Benzyl-3-methylazetidine (CAS 55702-31-3) from Comparator Molecules


Enhanced Synthetic Utility: N-Benzyl Protection for Azetidine Functionalization

The N-benzyl group in 1-Benzyl-3-methylazetidine acts as a stable protecting group for the azetidine nitrogen, facilitating selective functionalization at other positions. This strategy is highlighted in patent literature for the synthesis of antimicrobial agents [1]. For instance, the analogous N-benzhydryl protecting group in 1-benzhydryl-3-amino-3-methylazetidine was shown to be advantageous for high-yield nucleophilic substitutions, a crucial step in preparing complex molecules [1]. This is a key differentiator from 3-methylazetidine hydrochloride, where the unprotected secondary amine would require additional steps for protection/deprotection, adding complexity and reducing overall efficiency.

Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Potential as a Scaffold for Cannabinoid Receptor Ligands

Patents disclose heterocyclic-substituted 3-alkyl azetidine derivatives, including those structurally related to 1-Benzyl-3-methylazetidine, as antagonists and/or inverse agonists of the Cannabinoid-1 (CB1) receptor [1]. This class of compounds is under investigation for treating psychosis, memory deficits, and cognitive disorders [1]. While specific binding data for 1-Benzyl-3-methylazetidine is not available, its core structure aligns with this pharmacophore. This contrasts sharply with azetidine-2-one derivatives, which are primarily explored for GABA uptake inhibition or antimicrobial activity [2]. The N-benzyl and 3-methyl groups are critical for directing activity toward the CB1 receptor, a property not shared by other azetidine classes.

Neuroscience GPCR Pharmacology Cannabinoid Research

Differential Reactivity and Stability Due to Ring Strain

The azetidine ring in 1-Benzyl-3-methylazetidine possesses significant angle strain (bond angles ~90°), making it more reactive than larger, less strained heterocycles . This strain energy can be exploited in ring-opening reactions for the synthesis of more complex molecules. This is a key differentiator from saturated 5-membered (pyrrolidine) or 6-membered (piperidine) analogs, which are less reactive and require harsher conditions for similar transformations . This higher intrinsic reactivity translates to faster reaction rates under milder conditions, a critical advantage in synthesizing sensitive substrates.

Physical Organic Chemistry Synthetic Methodology Strain-Promoted Reactions

Recommended Applications for 1-Benzyl-3-methylazetidine (CAS 55702-31-3) Based on Verified Differentiation


Medicinal Chemistry: Scaffold for CNS-Targeted Drug Discovery

Employ 1-Benzyl-3-methylazetidine as a key intermediate for synthesizing novel CB1 receptor antagonists or inverse agonists, leveraging its structural similarity to patented azetidine-based CB1 modulators. This application is supported by class-level evidence from patents [1]. The compound's N-benzyl group and 3-methyl substitution are critical for exploring structure-activity relationships (SAR) around this pharmacophore.

Synthetic Methodology: Development of Strain-Release Transformations

Utilize 1-Benzyl-3-methylazetidine in studies focused on ring-opening reactions driven by the inherent ring strain of the azetidine core. Its higher reactivity compared to larger heterocycles makes it an ideal substrate for developing mild and selective functionalization methods, as supported by general azetidine chemistry principles .

Chemical Biology: Construction of Chemical Probes with Defined Geometry

Incorporate 1-Benzyl-3-methylazetidine into the design of conformationally constrained chemical probes. The rigid, non-planar azetidine ring can serve as a bioisostere or a scaffold to orient pendant functional groups in specific spatial arrangements, a feature that can be used to interrogate biological targets with enhanced selectivity [2].

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